molecular formula C13H21NO2 B077362 2,2'-(p-Tolylimino)dipropanol CAS No. 10578-12-8

2,2'-(p-Tolylimino)dipropanol

Cat. No. B077362
CAS RN: 10578-12-8
M. Wt: 223.31 g/mol
InChI Key: NUAIBPOSHMRLSK-UHFFFAOYSA-N
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Description

2,2'-(p-Tolylimino)dipropanol, also known as TIDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule with two asymmetric centers and has been synthesized through different methods. The purpose of

Mechanism Of Action

The mechanism of action of 2,2'-(p-Tolylimino)dipropanol is not fully understood. However, it has been proposed that 2,2'-(p-Tolylimino)dipropanol acts as a Lewis base, which forms a complex with a Lewis acid. This complex then acts as a catalyst in various reactions, resulting in high enantioselectivity.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2,2'-(p-Tolylimino)dipropanol. However, studies have shown that 2,2'-(p-Tolylimino)dipropanol is non-toxic and does not have any significant adverse effects on living organisms. 2,2'-(p-Tolylimino)dipropanol has also been shown to have low solubility in water, which limits its potential applications in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2'-(p-Tolylimino)dipropanol is its high enantioselectivity in asymmetric catalysis reactions. 2,2'-(p-Tolylimino)dipropanol is also easy to synthesize and has low toxicity. However, 2,2'-(p-Tolylimino)dipropanol has limited solubility in water, which limits its potential applications in biological systems. Additionally, 2,2'-(p-Tolylimino)dipropanol is relatively expensive compared to other chiral ligands.

Future Directions

There are several future directions for the study of 2,2'-(p-Tolylimino)dipropanol. One potential direction is the development of new synthesis methods for 2,2'-(p-Tolylimino)dipropanol that are more efficient and cost-effective. Another direction is the study of 2,2'-(p-Tolylimino)dipropanol's potential applications in the synthesis of chiral pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of 2,2'-(p-Tolylimino)dipropanol and its potential applications in biological systems.
Conclusion
In conclusion, 2,2'-(p-Tolylimino)dipropanol is a chiral molecule with two asymmetric centers that has gained attention in scientific research due to its potential applications in various fields. 2,2'-(p-Tolylimino)dipropanol can be synthesized through different methods and has been studied for its potential applications in asymmetric catalysis, the synthesis of chiral pharmaceuticals and agrochemicals. The mechanism of action of 2,2'-(p-Tolylimino)dipropanol is not fully understood, and there is limited research on its biochemical and physiological effects. 2,2'-(p-Tolylimino)dipropanol has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

2,2'-(p-Tolylimino)dipropanol can be synthesized through different methods, including the reaction of p-toluidine with glycidol in the presence of a catalyst. Another method involves the reaction of p-toluidine with epichlorohydrin to form 2-(p-tolylamino)propanol, which is then reacted with formaldehyde to produce 2,2'-(p-Tolylimino)dipropanol. The synthesis of 2,2'-(p-Tolylimino)dipropanol has also been achieved through the reaction of p-toluidine with glycidol in the presence of a chiral ligand, which results in the formation of 2,2'-(p-Tolylimino)dipropanol with high enantiomeric excess.

Scientific Research Applications

2,2'-(p-Tolylimino)dipropanol has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2'-(p-Tolylimino)dipropanol is in the field of asymmetric catalysis. 2,2'-(p-Tolylimino)dipropanol has been used as a chiral ligand in asymmetric catalysis reactions, which has resulted in high enantioselectivity. 2,2'-(p-Tolylimino)dipropanol has also been studied for its potential applications in the synthesis of chiral pharmaceuticals and agrochemicals.

properties

CAS RN

10578-12-8

Product Name

2,2'-(p-Tolylimino)dipropanol

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[N-(1-hydroxypropan-2-yl)-4-methylanilino]propan-1-ol

InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(11(2)8-15)12(3)9-16/h4-7,11-12,15-16H,8-9H2,1-3H3

InChI Key

NUAIBPOSHMRLSK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C(C)CO)C(C)CO

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)CO)C(C)CO

Other CAS RN

10578-12-8

Origin of Product

United States

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